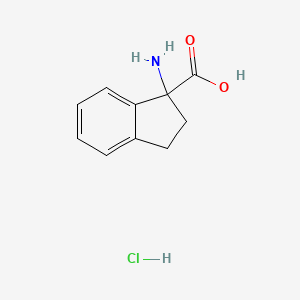

1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride

Overview

Description

“1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride” is a chemical compound with the molecular weight of 213.66 . The IUPAC name for this compound is 1-amino-1-indanecarboxylic acid hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11NO2.ClH/c11-10(9(12)13)6-5-7-3-1-2-4-8(7)10;/h1-4H,5-6,11H2,(H,12,13);1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 213.66 . The storage temperature is room temperature .Scientific Research Applications

1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride: A Comprehensive Analysis of Scientific Research Applications

Medicine Neuroprotective Agents: This compound has been identified as a potential neuroprotective agent. It may be used to prevent and treat diseases caused by excessive formation and accumulation of active oxygen radicals, peroxidized substances such as peroxidized lipids, or defects in the prophylaxis mechanism of the body. This includes applications as anti-arteriosclerotic agents, anti-inflammatory agents, analgesics, autoimmune disease curative agents, platelets aggregation inhibitory agents, hypotensive agents, anti-hyperlipemic agents, and preventive and curative agents for retinosis of immature infants and cataracts .

Medicine Monoamine Oxidase B Inhibitors: Derivatives of 1-amino-2,3-dihydro-1H-indene have been discovered as selective monoamine oxidase B inhibitors. These inhibitors are significant for their potential use in treating neurological disorders such as Parkinson’s disease .

Medicine COX-2 Inhibitors: The compound’s derivatives have been synthesized and evaluated for their COX-2 inhibitory activities. COX-2 inhibitors are important in the treatment of pain and inflammation .

Chemistry Organic Synthesis: In the field of organic chemistry, this compound is widely used as an intermediate or reaction reagent. It is also utilized in research areas such as the synthesis of complexes .

Medicine DDR1 Inhibitory Potency: Research has shown that certain modifications to the compound can maintain its DDR1 inhibitory potency. DDR1 inhibition is relevant in cancer therapy as it plays a role in tumor progression .

Chemistry Material Safety Data Sheets (MSDS): The compound is listed with its material safety data sheets which provide detailed information on handling, storage, and safety measures. This is crucial for researchers and chemists who work with this compound in various applications .

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological processes .

Mode of Action

It is known that similar compounds can interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been found to influence a variety of pathways, leading to downstream effects such as anti-inflammatory responses and hypotensive effects .

Result of Action

Related compounds have been found to have a variety of effects, including anti-inflammatory and hypotensive actions .

properties

IUPAC Name |

1-amino-2,3-dihydroindene-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c11-10(9(12)13)6-5-7-3-1-2-4-8(7)10;/h1-4H,5-6,11H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKWJOVLAHBCCTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C21)(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

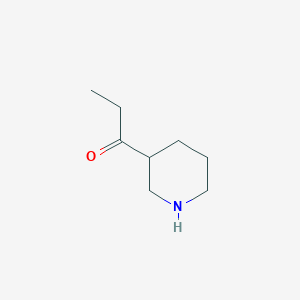

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

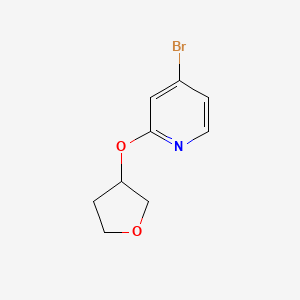

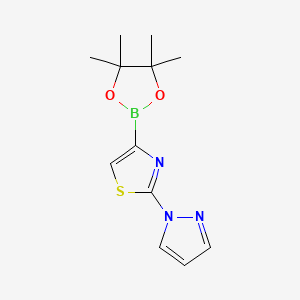

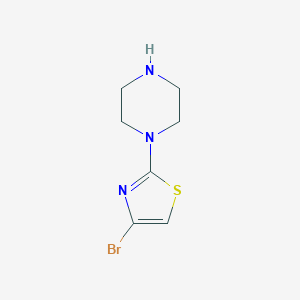

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1371962.png)

![5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1371969.png)

![{3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine](/img/structure/B1371971.png)